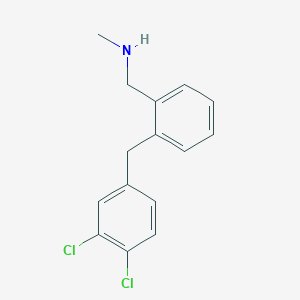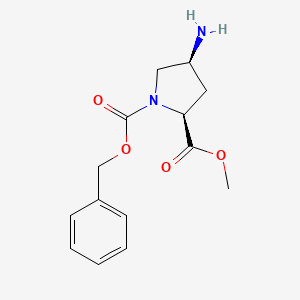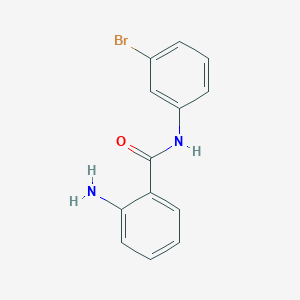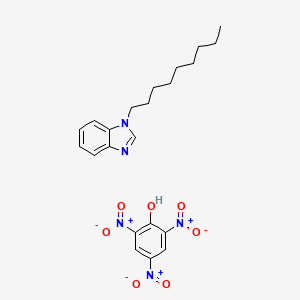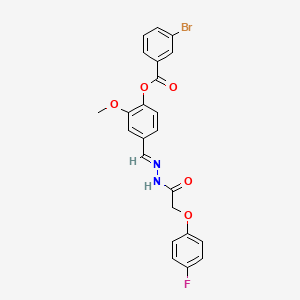![molecular formula C22H20N2O2 B12044679 N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12044679.png)
N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N’-((E)-{4-[(4-méthylbenzyl)oxy]phényl}méthylidène)benzohydrazide est un composé organique appartenant à la classe des hydrazones. Les hydrazones se caractérisent par la présence d'une double liaison carbone-azote (C=N) connectée à une fraction hydrazine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N’-((E)-{4-[(4-méthylbenzyl)oxy]phényl}méthylidène)benzohydrazide implique généralement la réaction de condensation entre une benzohydrazide et un aldéhyde. La voie de synthèse générale est la suivante :
-
Matières premières
- 4-[(4-méthylbenzyl)oxy]benzaldéhyde
- Benzohydrazide
-
Conditions de réaction
- Solvant : éthanol ou méthanol
- Catalyseur : catalyseur acide ou basique (par exemple, acide acétique ou acétate de sodium)
- Température : température ambiante à conditions de reflux
- Temps : plusieurs heures à une nuit
-
Procédure
- Dissoudre le 4-[(4-méthylbenzyl)oxy]benzaldéhyde et la benzohydrazide dans de l'éthanol ou du méthanol.
- Ajouter une quantité catalytique d'acide acétique ou d'acétate de sodium.
- Agiter le mélange réactionnel à température ambiante ou sous conditions de reflux pendant plusieurs heures à une nuit.
- Surveiller l'avancement de la réaction à l'aide d'une chromatographie sur couche mince (CCM).
- Une fois la réaction terminée, refroidir le mélange réactionnel et filtrer le produit précipité.
- Laver le produit avec de l'éthanol ou du méthanol froid et sécher sous vide.
Méthodes de production industrielle
La production industrielle de la N’-((E)-{4-[(4-méthylbenzyl)oxy]phényl}méthylidène)benzohydrazide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus peut être optimisé pour des rendements et une pureté plus élevés, et peut inclure des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La N’-((E)-{4-[(4-méthylbenzyl)oxy]phényl}méthylidène)benzohydrazide peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la fraction hydrazone en dérivés d'hydrazine.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactifs tels que les halogènes, les agents nitrants ou les agents sulfonants peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés oxydés de la fraction hydrazone.
Réduction : Dérivés de l'hydrazine.
Substitution : Composés aromatiques substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
La N’-((E)-{4-[(4-méthylbenzyl)oxy]phényl}méthylidène)benzohydrazide a plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent antimicrobien, anticancéreux et anti-inflammatoire.
Science des matériaux : Il est exploré pour son utilisation dans le développement de matériaux organiques ayant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Le composé est utilisé dans des études liées à l'inhibition enzymatique et aux interactions protéines-ligands.
Mécanisme d'action
Le mécanisme d'action de la N’-((E)-{4-[(4-méthylbenzyl)oxy]phényl}méthylidène)benzohydrazide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La fraction hydrazone peut former des liaisons covalentes réversibles avec les sites actifs des enzymes, conduisant à l'inhibition de l'activité enzymatique. Le composé peut également interagir avec les voies cellulaires impliquées dans l'inflammation, la prolifération cellulaire ou l'apoptose.
Applications De Recherche Scientifique
N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for its use in the development of organic materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-((E)-{4-[(4-méthoxybenzyl)oxy]phényl}méthylidène)benzohydrazide
- N’-((E)-{4-[(4-chlorobenzyl)oxy]phényl}méthylidène)benzohydrazide
- N’-((E)-{4-[(4-nitrobenzyl)oxy]phényl}méthylidène)benzohydrazide
Unicité
La N’-((E)-{4-[(4-méthylbenzyl)oxy]phényl}méthylidène)benzohydrazide est unique en raison de la présence du groupe 4-méthylbenzyl, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurelle peut améliorer son potentiel en tant qu'agent thérapeutique ou matériau fonctionnel par rapport à des composés similaires avec des substituants différents.
Propriétés
Formule moléculaire |
C22H20N2O2 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-17-7-9-19(10-8-17)16-26-21-13-11-18(12-14-21)15-23-24-22(25)20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
Clé InChI |
STFGAAGZCBUZDR-HZHRSRAPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)
![2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044615.png)
![N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide](/img/structure/B12044625.png)
![1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12044630.png)

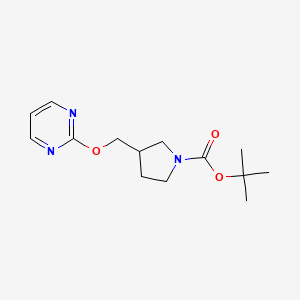
![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12044651.png)
